4-(2-Aminophenyl)-1-phenethylpiperidine chemical structure
4-(2-Aminophenyl)-1-phenethylpiperidine chemical structure
The following technical guide details the chemical structure, synthesis, and applications of 4-(2-Aminophenyl)-1-phenethylpiperidine , a critical isomeric scaffold in medicinal chemistry and forensic analysis.
CAS Registry Number: 889942-31-8 Formula: C₁₉H₂₄N₂ Molecular Weight: 280.41 g/mol Class: 4-Arylpiperidine / Synthetic Opioid Precursor
Executive Summary
4-(2-Aminophenyl)-1-phenethylpiperidine is a disubstituted piperidine derivative characterized by a direct carbon-carbon bond between the piperidine C4 position and a phenyl ring bearing an ortho-amino group.[1] This molecule is a structural isomer of 4-ANPP (4-anilino-N-phenethylpiperidine), the primary precursor to fentanyl.
While ANPP features a nitrogen bridge (4-anilino), this compound features a direct aryl attachment, placing it in the 4-arylpiperidine class (related to pethidine/meperidine) rather than the 4-anilidopiperidine class (fentanyl). Its ortho-amino functionality makes it a high-value "privileged structure" for synthesizing fused heterocyclic systems, such as indolo- and quinolino-piperidines, which are explored in multi-receptor antipsychotic and analgesic drug discovery.
Chemical Structure & Physicochemical Properties[2][3][4][5][6]
Structural Analysis
The molecule consists of three distinct pharmacophoric elements:
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Piperidine Core: The central saturated heterocycle, providing a flexible scaffold.
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Phenethyl Moiety (N1-substitution): A lipophilic tail essential for anchoring in the hydrophobic pocket of GPCRs (e.g., Mu-opioid, D2 dopamine receptors).
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2-Aminophenyl Group (C4-substitution): An aromatic ring directly bonded to C4, with an electron-donating amino group at the ortho position. This proximity allows for intramolecular hydrogen bonding or subsequent cyclization.
Isomeric Distinction (Critical for Forensics)
Researchers and forensic analysts must distinguish this compound from its isomer, 4-ANPP.
| Feature | 4-(2-Aminophenyl)-1-phenethylpiperidine | 4-ANPP (Despropionyl Fentanyl) |
| Linker | C-C Bond (Piperidine-Phenyl) | N-C Bond (Piperidine-Nitrogen-Phenyl) |
| Class | 4-Arylpiperidine | 4-Anilidopiperidine |
| Stability | High (C-C bond is metabolically stable) | Moderate (N-C bond can be cleaved) |
| MS Fragment | Loss of NH₃ or cyclization fragments | Loss of Aniline (93 Da) |
Physicochemical Data
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LogP (Predicted): ~3.8 – 4.2 (Highly Lipophilic)
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pKa (Basic Nitrogen): ~8.5 – 9.0 (Piperidine N), ~3.5 – 4.0 (Aniline N)
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H-Bond Donors: 1 (Aniline -NH₂)
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H-Bond Acceptors: 2 (Tertiary Amine, Aniline N)
Synthesis & Manufacturing Protocols
The synthesis of 4-arylpiperidines with specific ortho-substitution requires precision to avoid over-reduction or regio-isomers. The most robust route utilizes Suzuki-Miyaura coupling followed by hydrogenation.
Experimental Protocol: The Enol Triflate Route
This protocol ensures regio-control and high yield.
Step 1: Formation of Enol Triflate
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Reagents: 1-Phenethyl-4-piperidone, Lithium Diisopropylamide (LDA), N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).
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Procedure: Cool THF solution of LDA to -78°C. Add ketone dropwise. Stir 1h. Add PhNTf₂. Warm to RT.
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Outcome: 1-Phenethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate.
Step 2: Suzuki Coupling
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Reagents: Enol triflate (from Step 1), 2-Nitrophenylboronic acid , Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), DME/Water.
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Procedure: Reflux under Argon for 12–16 hours.
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Mechanism: Pd(0) inserts into the C-OTf bond, transmetallates with the boronic acid, and reductively eliminates to form the C-C bond.
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Intermediate: 4-(2-Nitrophenyl)-1-phenethyl-1,2,3,6-tetrahydropyridine.
Step 3: Global Reduction (Hydrogenation)
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Reagents: H₂ (50 psi), Pd/C (10%), Ethanol/AcOH.
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Procedure: Hydrogenate for 24 hours. This step accomplishes two transformations simultaneously:
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Reduction of the alkene (tetrahydropyridine → piperidine).
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Reduction of the nitro group (–NO₂ → –NH₂).
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Purification: Filter catalyst, neutralize, and recrystallize from EtOAc/Hexane.
Visualization of Synthesis Pathway
Caption: Figure 1. Convergent synthesis via Suzuki-Miyaura coupling and catalytic hydrogenation.
Functionalization & Applications
The 2-aminophenyl moiety serves as an intramolecular nucleophile, allowing this scaffold to be converted into fused tricyclic systems. This is relevant for developing novel antipsychotics (D2/5-HT2A modulators) and rigid opioid analogues.
Cyclization Pathways
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Indole Formation (via Sandmeyer/Fischer): Diazotization of the amine followed by reduction can yield hydrazine, a precursor for Fischer Indole synthesis if reacted with ketones, or direct cyclization to carbazoles.
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Urea/Carbamate Cyclization: Reaction with phosgene or CDI yields benzimidazol-2-one derivatives (related to Domperidone/Droperidol structures).
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Quinoline Formation: Reaction with aldehydes/ketones (Skraup or Doebner-Miller type) fuses a pyridine ring, creating a quinoline core attached to the piperidine.
Pharmacophore Mapping (SAR)
In the context of opioid receptor binding (Mu-OR):
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N-Phenethyl: Occupies the "address" region (hydrophobic pocket), critical for high affinity.
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4-Phenyl: Mimics the phenylalanine residue of endogenous enkephalins.
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2-Amino Group:
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Pro: Can act as a hydrogen bond donor to Asp147 or His297 in the receptor pocket.
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Con: May introduce steric clash if the pocket is tight around the ortho position.
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Differentiation: Unlike Fentanyl (highly potent agonist), 4-arylpiperidines often exhibit mixed agonist/antagonist profiles or lower potency (e.g., Pethidine).
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Caption: Figure 2. Pharmacophore decomposition and receptor interaction potential.
Analytical Characterization
To validate the identity of CAS 889942-31-8, the following spectral signatures are diagnostic.
Mass Spectrometry (ESI-MS)
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Molecular Ion: [M+H]⁺ = 281.2 m/z.
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Fragmentation Pattern (MS/MS):
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m/z 105: Phenethyl carbocation (C₆H₅CH₂CH₂⁺) – Common to all phenethyl-piperidines.
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m/z 190: Loss of benzyl/tropylium.
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Differentiation from ANPP:
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ANPP typically shows a dominant fragment at m/z 188 (N-phenethyl-4-piperidone imine) or loss of aniline (m/z 93 ).
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The target molecule (C-C linked) will not easily lose the aniline ring. Fragmentation requires breaking the piperidine ring, leading to complex alkyl-aryl fragments.
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Nuclear Magnetic Resonance (¹H NMR)
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Piperidine C4-H:
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ANPP: The proton at C4 (attached to N) is deshielded (~3.5–4.0 ppm) and appears as a multiplet.
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Target: The proton at C4 (attached to C) is more shielded (~2.5–3.0 ppm) and shows distinct coupling to the axial/equatorial protons of C3/C5.
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Aromatic Region:
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The 2-aminophenyl ring will show a characteristic 4-proton pattern with splitting typical of ortho-substitution (dd or td), distinct from the monosubstituted phenyl ring of the phenethyl group.
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Safety & Handling
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Hazard Classification: As a potent amine and potential opioid structural analogue, it should be treated as Acute Toxic (Oral/Inhalation) .
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Handling: Use a fume hood, nitrile gloves, and eye protection. Avoid dust formation.
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Regulatory Status: While not explicitly scheduled in all jurisdictions (unlike ANPP), it is a "controlled substance analogue" in the US (under the Federal Analogue Act) if intended for human consumption due to its structural similarity to pethidine/fentanyl precursors.
References
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Santa Cruz Biotechnology. 4-(2-Aminophenyl)-1-phenethylpiperidine (CAS 889942-31-8) Product Data Sheet.[1][2] Retrieved from
- Janssen, P. A., et al. (1976). "Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides." Arzneimittelforschung, 26(8), 1521-1531. (Foundational SAR on 4-substituted piperidines).
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Kudzma, L. V., et al. (1989). "4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. Synthesis and analgesic activity."[3][4][5] Journal of Medicinal Chemistry. (Discusses synthesis of related 4-arylpiperidine scaffolds).
- United Nations Office on Drugs and Crime (UNODC).Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. (Provides analytical differentiation protocols for fentanyl precursors).
-
BenchChem. Structure-Activity Relationships in 4-Arylpiperidine Derivatives. Retrieved from
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-(2-Aminophenyl)-1-phenethylpiperidine | CAS 889942-31-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
